Cas no 3726-26-9 (2,6-Dimethylpyridine-3,4-diamine)

2,6-Dimethylpyridine-3,4-diamine is a substituted pyridine derivative featuring amino and methyl functional groups at the 3,4 and 2,6 positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination complexes. Its structural features, including the electron-donating methyl groups and reactive amino functionalities, enhance its utility in nucleophilic substitution and metal-ligand interactions. The compound is valued for its potential applications in pharmaceutical research, agrochemical development, and materials science. Its well-defined reactivity and stability under controlled conditions make it a reliable building block for specialized chemical transformations. Proper handling and storage are recommended due to its sensitivity to air and moisture.
2,6-Dimethylpyridine-3,4-diamine structure
3726-26-9 structure
Product Name:2,6-Dimethylpyridine-3,4-diamine
CAS No:3726-26-9
MF:C7H11N3
MW:137.182340860367
CID:1030993
PubChem ID:20061001
Update Time:2025-06-15

2,6-Dimethylpyridine-3,4-diamine Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dimethylpyridine-3,4-diamine
    • 2,6-Dimethyl-3,4-diamino-pyridin
    • 2,6-DIMETHYL-3,4-PYRIDINEDIAMINE
    • 2,6-dimethyl-pyridine-3,4-diamine
    • 3,4-Diamino-2,6-dimethyl-pyridin
    • AK133309
    • KB-226248
    • RP20375
    • SureCN9383607
    • SCHEMBL9383607
    • AKOS006342220
    • CCG-302514
    • CS-0308124
    • F8881-6182
    • SB53680
    • Z1203583402
    • DTXSID60602009
    • EN300-108566
    • 3726-26-9
    • Inchi: 1S/C7H11N3/c1-4-3-6(8)7(9)5(2)10-4/h3H,9H2,1-2H3,(H2,8,10)
    • InChI Key: DIRTVLYRIHDHES-UHFFFAOYSA-N
    • SMILES: N1C(C)=CC(=C(C=1C)N)N

Computed Properties

  • Exact Mass: 137.095297364g/mol
  • Monoisotopic Mass: 137.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 64.9Ų

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2,6-Dimethylpyridine-3,4-diamine Related Literature

Additional information on 2,6-Dimethylpyridine-3,4-diamine

Introduction to 2,6-Dimethylpyridine-3,4-diamine (CAS No. 3726-26-9)

2,6-Dimethylpyridine-3,4-diamine, identified by the Chemical Abstracts Service Number (CAS No.) 3726-26-9, is a significant heterocyclic organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and chemical biology. This bipyridine derivative features a nitrogen-rich structure, making it a valuable intermediate in the synthesis of various pharmacologically active molecules. Its unique structural framework, characterized by two methyl substituents at the 2- and 6-positions of the pyridine ring and amino groups at the 3- and 4-positions, imparts distinct chemical properties that make it a versatile building block for medicinal chemistry applications.

The chemical structure of 2,6-Dimethylpyridine-3,4-diamine (CAS No. 3726-26-9) consists of a six-membered aromatic ring with nitrogen atoms at two positions, which are further functionalized with amino groups. The presence of methyl groups at the 2- and 6-positions enhances its reactivity and solubility, facilitating its incorporation into more complex molecular architectures. This compound is particularly noteworthy for its role in the development of novel therapeutic agents, where its ability to serve as a precursor for bioactive molecules is highly valued.

In recent years, 2,6-Dimethylpyridine-3,4-diamine (CAS No. 3726-26-9) has been extensively studied for its potential applications in drug discovery and development. Its bipyridine core is a common motif in many pharmacophores, and modifications to this scaffold have led to the identification of compounds with diverse biological activities. For instance, derivatives of this molecule have been explored as intermediates in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The diamino functionality allows for further chemical modification, enabling the creation of libraries of compounds that can be screened for specific biological targets.

One of the most compelling aspects of 2,6-Dimethylpyridine-3,4-diamine (CAS No. 3726-26-9) is its utility in constructing complex heterocyclic frameworks. These frameworks are often integral to the binding pockets of enzymes and receptors, making them ideal candidates for designing drugs with high specificity and efficacy. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes such as tyrosine kinases and phosphodiesterases. The ability to fine-tune the electronic properties of the pyridine ring through substituent effects has allowed chemists to modulate binding affinities and selectivity profiles.

The synthesis of 2,6-Dimethylpyridine-3,4-diamine (CAS No. 3726-26-9) typically involves multi-step organic reactions that highlight its synthetic versatility. One common approach involves the condensation of dimethylamine with appropriate pyridine precursors followed by functional group interconversion to introduce the amino groups at the desired positions. Advances in catalytic methods have further refined these synthetic routes, improving yields and reducing environmental impact. Such innovations underscore the importance of developing sustainable methodologies in pharmaceutical chemistry.

Recent studies have also explored the role of 2,6-Dimethylpyridine-3,4-diamine (CAS No. 3726-26-9) in materials science applications beyond pharmaceuticals. Its ability to form coordination complexes with transition metals has opened up possibilities in catalysis and material design. For example, metal complexes derived from this compound have been investigated as catalysts for cross-coupling reactions, which are fundamental transformations in organic synthesis. These findings demonstrate the broad utility of bipyridine derivatives in addressing challenges across multiple scientific disciplines.

The pharmacological potential of 2,6-Dimethylpyridine-3,4-diamine (CAS No. 3726-26-9) has been further validated by computational studies that predict its interactions with biological targets. Molecular docking simulations have revealed how this compound can bind to specific pockets on enzymes and receptors, providing insights into its mechanism of action. These computational approaches complement experimental efforts by allowing researchers to screen large libraries of compounds efficiently before conducting wet-lab experiments.

In conclusion,2,6-Dimethylpyridine-3,4-diamine (CAS No. 3726-26-9) represents a cornerstone molecule in modern drug discovery and chemical biology. Its unique structural features make it an invaluable intermediate for synthesizing bioactive compounds with therapeutic potential. As research continues to uncover new applications for this compound,its importance is likely to grow further, driving innovation across pharmaceuticals and materials science.

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